(1R,4R)-2,5-Diazabicyclo(2.2.2)octane

Description

Significance of Bridged Nitrogen Heterocycles in Contemporary Organic Chemistry

Nitrogen-containing heterocycles are of immense interest in drug discovery and medicinal chemistry, as they are prevalent in a wide array of pharmaceutical agents. acs.org Bridged bicyclic amines, in particular, are sought-after scaffolds because their high sp³ content is a parameter that has been correlated with clinical success in drug development. acs.org The rigidity of the bridged bicyclic framework limits the conformational flexibility of the molecule, which can lead to more potent interactions with biological targets. youtube.comacs.org

The incorporation of these rigid structures can also reduce a drug's in vivo metabolism and provide unique vectors for substituents, favorably altering the molecule's physicochemical properties. acs.org Consequently, general and robust methods for synthesizing diverse and complex aza-cycles, including bridged bicyclic amines, are highly valued by both academic and medicinal chemistry communities. acs.orgrsc.org These scaffolds are not only present in many natural products and pharmaceuticals but also serve as key templates for asymmetric synthesis. acs.orgenamine.net

Principles of Chirality and Stereoisomerism within Bicyclo[2.2.2]octane Architectures

The bicyclo[2.2.2]octane framework is a highly symmetrical and rigid structure. acs.org This rigidity has profound implications for its stereochemistry. youtube.com Chirality in substituted bicyclo[2.2.2]octane derivatives arises when the molecule cannot be superimposed on its mirror image. For instance, monosubstitution on a bridge carbon can render the molecule chiral. masterorganicchemistry.com

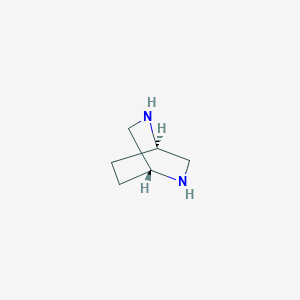

In the case of 2,5-diazabicyclo[2.2.2]octane, the placement of the two nitrogen atoms at positions 2 and 5 creates specific stereoisomeric possibilities. The designation (1R,4R) refers to the absolute configuration at the two bridgehead carbon atoms, C1 and C4. According to the Cahn-Ingold-Prelog priority rules, the substituents around these chiral centers are arranged in a specific spatial orientation. This defined three-dimensional structure is crucial, as different stereoisomers can exhibit vastly different biological activities and chemical behaviors. The synthesis of enantiomerically pure versions of such chiral scaffolds is a significant challenge and a key focus in asymmetric catalysis and synthesis. nih.gov

Historical Context of Diazabicyclo[2.2.2]octane Research and its Enantiomeric Forms

Research into diazabicyclo[2.2.2]octane derivatives has been extensive, though much of the literature focuses on the highly symmetrical and commercially significant 1,4-isomer, known as DABCO or triethylenediamine. researchgate.netwikipedia.orgacs.org However, the synthesis and characterization of other isomers, such as 2,5-diazabicyclo[2.2.2]octane, have also been pursued due to their potential as chiral ligands and building blocks.

The development of methods to synthesize enantiomerically pure forms of these compounds is a key aspect of their research history. Early strategies often involved the resolution of racemic mixtures. For example, chiral 2,3-disubstituted 1,4-diazabicyclo[2.2.2]octane derivatives have been prepared by resolving the precursor piperazines using commercially available optically active acids, followed by cyclization. acs.orgnih.gov

More targeted approaches for the 2,5-diaza isomer have been developed. One notable method involves a Dieckmann-analogous cyclization of a precursor derived from a chiral starting material, such as (S)-aspartate. researchgate.net This "chiral-pool" synthesis allows for the stereocontrolled formation of the bicyclic system. Another key development was the synthesis and resolution of 2,5-diazabicyclo[2.2.2]octane-3,6-dione-1,4-dicarboxylic acid. rsc.org In this work, the racemic diacid was resolved into its enantiomers, and the absolute configuration of the (1R,4R)-(–)-enantiomer was definitively established through subsequent chemical transformation. rsc.org Such foundational work is critical for the application of these chiral scaffolds in asymmetric synthesis and drug design.

Interactive Data Tables

Table 1: Properties of Diazabicyclo[2.2.2]octane Isomers Note: Data for the specific (1R,4R)-2,5-isomer is limited in public literature; therefore, data for the general 2,5- and the more common 1,4-isomer are provided for context.

| Property | 2,5-Diazabicyclo[2.2.2]octane | 1,4-Diazabicyclo[2.2.2]octane (DABCO) |

| Molecular Formula | C₆H₁₂N₂ nih.gov | C₆H₁₂N₂ sigmaaldrich.com |

| Molar Mass | 112.17 g/mol nih.gov | 112.17 g/mol sigmaaldrich.com |

| CAS Number | 658-24-2 nih.gov | 280-57-9 sigmaaldrich.com |

| Physical Form | Not specified | Crystals sigmaaldrich.com |

| Melting Point | Not specified | 156-159 °C sigmaaldrich.com |

| Boiling Point | Not specified | 174 °C wikipedia.org |

| Density | Not specified | 1.02 g/mL at 25 °C sigmaaldrich.com |

| IUPAC Name | 2,5-diazabicyclo[2.2.2]octane nih.gov | 1,4-diazabicyclo[2.2.2]octane wikipedia.org |

Table 2: Research Highlights for Chiral Diazabicyclo[2.2.2]octanes

| Research Focus | Key Finding | Compound Family | Reference |

| Synthesis & Resolution | Synthesis of a dilactam diacid and resolution into enantiomers. The absolute configuration of the (1R,4R)-(–)-enantiomer was established. | 2,5-Diazabicyclo[2.2.2]octane derivatives | rsc.org |

| Chiral Pool Synthesis | A set of stereoisomeric 2,5-diazabicyclo[2.2.2]octanes was prepared starting from (S)- or (R)-aspartate via a Dieckmann-analogous cyclization. | 2,5-Diazabicyclo[2.2.2]octanes | researchgate.net |

| Synthesis via Resolution | Enantiomerically enriched 2,3-disubstituted derivatives were prepared by resolving racemic piperazine (B1678402) precursors with chiral acids. | 1,4-Diazabicyclo[2.2.2]octane derivatives | acs.orgnih.gov |

Structure

3D Structure

Properties

IUPAC Name |

(1R,4R)-2,5-diazabicyclo[2.2.2]octane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2/c1-2-6-4-7-5(1)3-8-6/h5-8H,1-4H2/t5-,6-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJWDAKFSDBOQJK-PHDIDXHHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CNC1CN2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H]2CN[C@H]1CN2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

112.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies and Methodologies for 1r,4r 2,5 Diazabicyclo 2.2.2 Octane

Chiral Pool Approaches to Enantiopure 2,5-Diazabicyclo[2.2.2]octanes

Chiral pool synthesis represents a powerful strategy for the construction of complex, enantiopure molecules by utilizing readily available chiral starting materials. This approach leverages the inherent stereochemistry of natural products to build new chiral centers and frameworks, bypassing the need for asymmetric catalysis or chiral resolution in later stages.

Utilization of Proteinogenic Amino Acids as Chiral Precursors

Proteinogenic amino acids are exemplary chiral precursors for the synthesis of 2,5-diazabicyclo[2.2.2]octanes. researchgate.net Their defined stereochemistry provides a reliable foundation for building the bicyclic core. For instance, a chiral-pool synthesis can commence from (S)- or (R)-aspartate to yield the corresponding stereoisomeric 2,5-diazabicyclo[2.2.2]octanes. researchgate.net The synthesis begins by transforming the starting amino acid, such as (S)-aspartic acid, into a key piperazinedione intermediate. researchgate.net This strategy effectively translates the stereocenter of the initial amino acid to the bridgehead carbon of the final bicyclic product, ensuring an enantiomerically pure outcome.

Diastereoselective Cyclization Reactions

The construction of the second ring to form the bicyclic system is the most challenging step in the synthesis. Diastereoselective cyclization reactions are employed to create the bridged structure with the correct relative stereochemistry.

A key transformation in the synthesis of the 2,5-diazabicyclo[2.2.2]octane scaffold is the Dieckmann-analogous cyclization. researchgate.netrsc.org This intramolecular condensation reaction is performed on piperazine (B1678402) derivatives bearing an ester-containing side chain. For example, a methyl (dioxopiperazinyl)acetate, synthesized from the initial amino acid, undergoes deprotonation with a strong base like lithium bis(trimethylsilyl)amide (LiHMDS) at low temperatures. researchgate.net

A critical modification to the standard Dieckmann condensation is the trapping of the initial cyclization product. researchgate.netresearchgate.net The intermediate hemiketal anion formed upon cyclization is trapped with an electrophile, such as trimethylsilyl (B98337) chloride (TMSCl), to yield a stable mixed methyl silyl (B83357) ketal. researchgate.netrsc.org This variation of the Dieckmann-type cyclization allows for the formation of products that cannot form stabilized anions, which is crucial for creating the strained bicyclo[2.2.2]octane system. researchgate.net

| Starting Material | Cyclization Product | Yield | Reference |

| Methyl (S)-2-[1-allyl-4-(4-methoxybenzyl)-3,6-dioxopiperazin-2-yl]acetate | Bicyclic mixed acetal (B89532) | 15% | researchgate.net |

| Ester 8b | Mixed methyl silyl ketal 12b | 3% | researchgate.net |

The high diastereoselectivity observed in the Dieckmann-analogous cyclization is a result of precise stereochemical control during the reaction. publish.csiro.au The formation of a six-membered chelate involving the cation of the base (e.g., Na⁺ or Li⁺) is proposed as the key intermediate that dictates the stereochemical outcome. researchgate.netpublish.csiro.au This chelate holds the acetate (B1210297) side chain in a specific conformation, leading to the preferential formation of one diastereomer upon cyclization. This mechanism ensures that the newly formed stereocenter is established with the correct orientation relative to the existing chiral center derived from the amino acid precursor. researchgate.net

The efficiency of the cyclization reaction is significantly impacted by the energetic properties of the target bicyclic system. researchgate.net The synthesis of the 2,5-diazabicyclo[2.2.2]octane ring system is often characterized by low yields, which can be attributed to two main factors. researchgate.netpublish.csiro.au

Reductive Cyclization Pathways

An alternative to condensation-based strategies are reductive cyclization pathways, particularly those involving radical intermediates. These methods offer a different approach to constructing the central diazabicyclo[2.2.2]octane core. acs.orgtandfonline.com One such strategy involves a sequence of single electron transfer (SET) events. researchgate.net

The process can be initiated by the deprotonation of a diketopiperazine (DKP) precursor, followed by a SET oxidation of the resulting enolate to generate a DKP radical. tandfonline.com This radical intermediate is poised to undergo a 6-exo-trig radical cyclization, which forms the characteristic bridged ring system of the diazabicyclo[2.2.2]octane core. tandfonline.com Following the cyclization, the resulting bicyclic tertiary radical can be further oxidized in a second SET step to a tertiary carbocation, which is then trapped by a nucleophile to complete the sequence. tandfonline.com This redox-neutral approach has been successfully applied to the synthesis of the 8-oxo analogue of Asperparaline C, a natural product featuring the diazabicyclo[2.2.2]octane core. acs.org

Reduction of Diketopiperazine Derivatives

One effective strategy for constructing the 2,5-diazabicyclo[2.2.2]octane core begins with precursors derived from amino acids, specifically functionalized diketopiperazines (also known as 2,5-dioxopiperazines). This method leverages the inherent chirality of the starting materials to establish the desired stereochemistry.

A key approach involves a Dieckmann-analogous cyclization of a (dioxopiperazinyl)acetate, which is prepared from a starting amino acid like (S)-aspartate. researchgate.net For instance, methyl (S)-2-[1-allyl-4-(4-methoxybenzyl)-3,6-dioxopiperazin-2-yl]acetate can be synthesized and then induced to cyclize. researchgate.net This intramolecular condensation creates the bicyclic framework, which still contains the piperazine-dione (lactam) functionalities. The low yield of this cyclization (around 15%) is attributed to the significant ring strain of the bicyclo[2.2.2]octane system. researchgate.net

| Method | Key Intermediate | Key Reaction | Reducing Agent | Reference |

| Chiral Pool Synthesis | (Dioxopiperazinyl)acetate | Dieckmann-analogous cyclization followed by reduction | LiAlH₄ | researchgate.net |

Diastereoselective Reductive Aminations

Diastereoselective reductive amination is a powerful technique for forming C-N bonds with a high degree of stereocontrol. The reaction involves the condensation of a ketone or aldehyde with an amine to form an intermediate imine or iminium ion, which is then reduced in situ by a hydride reagent. The stereochemical outcome is directed by the existing chiral centers in the molecule.

While not a primary method for the initial construction of the parent bicyclic ring, this reaction is crucial for introducing substituents onto the 2,5-diazabicyclo[2.2.2]octane scaffold with excellent stereoselectivity. In the synthesis of conformationally restricted kappa-opioid receptor (KOR) agonists, a ketone on the bicyclic framework was subjected to reductive amination to install an amino moiety. rsc.org The diastereoselective reductive amination of the ketone intermediate provided exclusively the endo-configured bicyclic amine, demonstrating the high level of control achievable with this method. rsc.org This step is pivotal for establishing the precise three-dimensional arrangement of pharmacophoric elements required for biological activity. rsc.orgacs.org

| Application | Reactants | Key Feature | Outcome | Reference |

| KOR Agonist Synthesis | Bicyclic Ketone, Amine | High diastereoselectivity | Exclusive formation of endo-configured amine | rsc.org |

Rearrangement and Cycloaddition-Based Syntheses

More intricate synthetic routes capitalize on a sequence of cycloaddition and rearrangement reactions to build the 2,5-diazabicyclo[2.2.2]octane skeleton. These methods often generate significant molecular complexity in a few steps.

The Wagner-Meerwein rearrangement is a type of carbocation 1,2-rearrangement where an alkyl, aryl, or hydride group migrates to an adjacent carbon atom. vulcanchem.com This skeletal reorganization has been ingeniously applied to the synthesis of the 2,5-diazabicyclo[2.2.2]octane system from a less stable, isomeric [3.2.1] framework. acs.orgrsc.org

Research has shown that the 2,5-diazabicyclo[2.2.2]octane core can be formed via an acid-catalyzed Wagner-Meerwein rearrangement of a 3,8-diazabicyclo[3.2.1]octane precursor. rsc.orgpwr.edu.pl The proposed mechanism involves protonation of the [3.2.1] system, leading to the formation of a carbocation at a bridgehead position. A subsequent 1,2-migration of a C-C bond to the carbocationic center relieves ring strain and results in the formation of the thermodynamically more stable 2,5-diazabicyclo[2.2.2]octane skeleton after deprotonation. rsc.org This rearrangement confirms that the [2.2.2] products observed in certain reactions are not formed directly but arise from the isomerization of an initially formed [3.2.1] adduct. acs.orgrsc.org

The 1,3-dipolar cycloaddition is a powerful ring-forming reaction between a 1,3-dipole and a dipolarophile, yielding a five-membered heterocycle. This reaction serves as the entry point for the cycloaddition-rearrangement strategy discussed above.

Specifically, 3-oxidopyraziniums, which function as azomethine ylide 1,3-dipoles, undergo cycloaddition with various acrylate (B77674) derivatives. rsc.org The reaction between a 1-(4-methoxybenzyl)-5,6-dimethyl-3-oxidopyrazinium and dipolarophiles like methyl acrylate primarily affords a 3,8-diazabicyclo[3.2.1]octane cycloadduct in yields ranging from 51–73%. acs.org This [3.2.1] adduct is the direct precursor for the subsequent Wagner-Meerwein rearrangement to the [2.2.2] system. acs.orgrsc.org Interestingly, the choice of dipolarophile can influence the reaction pathway; for example, using methyl 2-phenyl acrylate as the dipolarophile can lead directly to the 2,5-diazabicyclo[2.2.2]octane product in a 40% yield, suggesting a more complex reaction landscape. acs.org This domino process, involving a 1,3-dipolar cycloaddition followed by a skeletal rearrangement, represents an efficient method for constructing the target bicyclic framework. rsc.org

| Reaction Sequence | Initial Reactants | Initial Product | Final Product | Reference |

| 1,3-Dipolar Cycloaddition / Wagner-Meerwein Rearrangement | 3-Oxidopyrazinium, Acrylate Derivative | 3,8-Diazabicyclo[3.2.1]octane | 2,5-Diazabicyclo[2.2.2]octane | acs.orgrsc.org |

Structural Elucidation and Conformational Analysis of 2,5 Diazabicyclo 2.2.2 Octane Systems

Determination of Absolute Stereochemistry

The unambiguous assignment of the absolute configuration of chiral 2,5-diazabicyclo[2.2.2]octane derivatives is a fundamental step in understanding their biological activity and chemical properties. A definitive method for this determination involves chemical correlation, where a new chiral compound is related to a compound of a known absolute configuration.

In a key study, the absolute configuration of the (–)-enantiomer of 2,5-diazabicyclo[2.2.2]octane-3,6-dione-1,4-dicarboxylic acid was established as (1R,4R). rsc.orgmathnet.ru This was achieved through a process of resolution using a chiral amine to form diastereomeric salts, followed by decarboxylation. The resulting product was then chemically transformed into the parent dilactam, (1R,4R)-(–)-C, confirming the stereochemistry at the bridgehead carbons. rsc.orgmathnet.ru

Modern spectroscopic techniques also offer powerful solutions for stereochemical assignment. The use of nuclear magnetic resonance (NMR) spectroscopy in conjunction with chiral solvating agents (CSAs) has emerged as a robust method. For instance, thiourea-based CSAs have been successfully employed to enantiodifferentiate N-3,5-dinitrobenzoyl (N-DNB) amino acids. cnr.itnih.gov This technique relies on the formation of transient diastereomeric complexes that exhibit distinct NMR signals for each enantiomer. A consistent correlation between the chemical shifts of specific protons and carbons of the N-DNB group and the absolute configuration of the amino acid has been established. cnr.itnih.gov This approach could be applied to derivatives of (1R,4R)-2,5-diazabicyclo[2.2.2]octane bearing suitable functional groups for interaction with a CSA.

X-ray Crystallographic Analysis of Enantiomeric Forms and Racemic Mixtures

Single-crystal X-ray diffraction provides the most definitive insight into the three-dimensional structure of molecules, offering precise data on bond lengths, bond angles, and absolute stereochemistry in the solid state. This technique has been instrumental in characterizing both enantiomerically pure and racemic forms of 2,5-diazabicyclo[2.2.2]octane systems.

The molecular and crystal structures of both the racemic (±) and the enantiopure (–)-forms of 2,5-diazabicyclo[2.2.2]octane-3,6-dione-1,4-dicarboxylic acid have been determined. rsc.orgmathnet.ru The analysis revealed distinct crystallographic properties for each form, with the racemic mixture crystallizing in the centrosymmetric space group P21/n, while the enantiomerically pure form crystallized in the non-centrosymmetric space group P21. rsc.orgmathnet.ru This difference in space group is a classic hallmark of resolving a racemic compound into its constituent enantiomers.

| Form | Crystal System | Space Group |

|---|---|---|

| Racemic (±) | Monoclinic | P21/n |

| Enantiopure (1R,4R)-(–) | Monoclinic | P21 |

Studies on other derivatives have revealed how enantiomers pack in a racemic crystal lattice. For example, the crystal structure of N,N'-bis(p-methoxybenzyl)-2,5-diazabicyclo[2.2.2]octane shows that weak intermolecular C—H⋯π interactions involving the benzene rings result in the formation of chains composed of alternating enantiomers. researchgate.net Similarly, analysis of 1-cetyl-4-aza-1-azoniabicyclo[2.2.2]octane bromide revealed a monoclinic unit cell containing two independent pairs of the cation and bromide anion, along with a solvent water molecule. nih.govacs.org

Advanced Spectroscopic Investigations for Structural and Conformational Insights

A suite of spectroscopic techniques is essential for the structural characterization of 2,5-diazabicyclo[2.2.2]octane systems, providing information that complements crystallographic data and is crucial for analyzing non-crystalline samples.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for elucidating the molecular structure.

¹H and ¹³C NMR spectra provide information on the chemical environment of each hydrogen and carbon atom, respectively. The inherent symmetry of the parent 2,5-diazabicyclo[2.2.2]octane scaffold leads to simplified spectra, while substitution patterns are readily identified by changes in chemical shifts and coupling constants.

Infrared (IR) spectroscopy is used to identify the presence of specific functional groups within the molecule. Characteristic absorption bands for N-H, C-H, C=O, and C-N bonds can confirm the structural integrity of a synthesized derivative. benthamdirect.comacs.org

Mass Spectrometry (MS) provides information about the molecular weight and fragmentation pattern of the compound, confirming its elemental composition and offering clues about its structure.

These spectroscopic methods, when used in combination, provide a comprehensive picture of the molecular structure and are routinely used to characterize newly synthesized derivatives of the 2,5-diazabicyclo[2.2.2]octane core. benthamdirect.com

Theoretical Conformational Analysis

While the 2,5-diazabicyclo[2.2.2]octane system is known for its rigidity, theoretical and computational methods are crucial for understanding the subtle conformational dynamics that influence its biological activity and reactivity. smolecule.com

Molecular dynamics (MD) simulations are a powerful computational tool used to model the physical movements of atoms and molecules over time. This allows for the exploration of a compound's conformational landscape and its interactions with biological targets, such as proteins and receptors. scielo.br

MD simulations have been employed to analyze the binding of 2,5-diazabicyclo[2.2.2]octane derivatives to the σ1 receptor. researchgate.net By using a 3D homology model of the receptor, these simulations helped to identify crucial ligand-receptor interactions and formulate structure-affinity relationships. This approach allows researchers to understand how the compound orients itself within the binding pocket—its "bioactive conformation"—which is often the key to its pharmacological effect. researchgate.net Another study utilized MD simulations to investigate the structural behavior of peptides labeled with a related 2,3-diazabicyclo[2.2.2]oct-2-ene fluorophore, demonstrating the utility of this method in understanding the dynamics of larger systems incorporating this rigid core. nih.gov

The intrinsic rigidity of the 2,5-diazabicyclo[2.2.2]octane scaffold is one of its most defining features. smolecule.com This rigidity is a direct consequence of its bicyclic nature, which severely restricts bond rotations. The key conformational parameters in this system are the dihedral (or torsion) angles, particularly those within the ethylenediamine (B42938) bridges.

The precise values of these dihedral angles can significantly impact biological activity. It has been postulated that the affinity of certain derivatives for the kappa-opioid receptor (KOR) is dependent on the N(pyrrolidine)–C7–C1–N2 dihedral angle of the ethylenediamine pharmacophore. rsc.org A potent KOR agonist in this series was found to adopt a dihedral angle of approximately 160°, a conformation that is conformationally restricted by the rigid bicyclic system. rsc.org

Crystallographic studies provide experimental values for these angles. In the crystal structure of (Hdabco)[Cu₂(NCS)₃], the monoprotonated 1,4-diazabicyclo[2.2.2]octane (dabco) cation exhibits a moderately twisted conformation, with the N–C–C–N torsion angles ranging from 12.8° to 16.2°. nih.gov Computational studies on related bicyclic systems have shown how substituents can influence these dihedral angles, which in turn affects stereochemical outcomes of reactions. beilstein-journals.org This interplay between structural rigidity and subtle conformational flexibility, defined by the bridging dihedral angles, is a critical aspect of the chemistry of 2,5-diazabicyclo[2.2.2]octane systems.

| Derivative Type | Dihedral Angle Type | Reported Angle (°) | Method of Determination | Reference |

|---|---|---|---|---|

| KOR Agonist | N(pyrrolidine)–C7–C1–N2 | ~160 | Postulated from SAR | rsc.org |

| Hdabco+ Cation | N–C–C–N | 12.8 - 16.2 | X-ray Crystallography | nih.gov |

Computational and Quantum Chemical Studies on 2,5 Diazabicyclo 2.2.2 Octane Scaffolds

Electronic Structure Calculations and Analysis of Bonding

While specific electronic structure calculations for the parent (1R,4R)-2,5-diazabicyclo[2.2.2]octane are not extensively detailed in the literature, computational methods are frequently applied to its derivatives to understand their chemical behavior. Quantum-chemical calculations, such as Density Functional Theory (DFT), are used to determine molecular geometries, vibrational frequencies, and electronic properties.

For the related compound, 1,4-diazabicyclo[2.2.2]octane (DABCO), extensive computational studies have been performed. researchgate.net Methods like DFT and Møller-Plesset perturbation theory (MP2) with various basis sets (e.g., 6-31G(d), cc-pVQZ) have been used to calculate its geometric parameters and vibrational spectra. researchgate.net These studies provide a benchmark for understanding the electronic environment within bicyclic diamine structures. For instance, calculations on DABCO have determined bond lengths and angles that are in good agreement with experimental X-ray and neutron diffraction data. researchgate.net

Analysis of bonding in derivatives of the 2,5-diazabicyclo[2.2.2]octane scaffold often focuses on the nitrogen atoms and their role in coordinating with other molecules or participating in reactions. The lone pairs on the nitrogen atoms are key to the nucleophilic and basic properties of these compounds, and their orientation and energy levels, which can be modeled computationally, dictate the molecule's reactivity.

Table 1: Comparison of Experimental and Calculated Geometric Parameters for 1,4-diazabicyclo[2.2.2]octane (DABCO) A representative table for a related isomer, as specific data for (1R,4R)-2,5-Diazabicyclo(2.2.2)octane is not readily available.

| Parameter | Experimental (X-ray) | Calculated (DFT/cc-pVQZ) | Calculated (MP2/6-31G(d)) |

|---|---|---|---|

| Bond Lengths (Å) | |||

| C-N | 1.472 | 1.469 | 1.471 |

| C-C | 1.562 | 1.561 | 1.554 |

| C-H | 1.110 | 1.091 | 1.096 |

| Bond Angles (º) | |||

| C-N-C | 110.2 | 109.9 | 110.3 |

| N-C-C | 108.7 | 109.0 | 108.5 |

Data derived from studies on 1,4-diazabicyclo[2.2.2]octane. researchgate.net

Molecular Modeling of Receptor-Ligand Interactions and Docking Studies

The 2,5-diazabicyclo[2.2.2]octane scaffold is a key structural motif in various biologically active compounds, particularly those targeting sigma (σ) and kappa-opioid (κ) receptors. researchgate.netresearchgate.net Molecular modeling and docking studies are crucial for understanding how these rigid molecules interact with their protein targets.

Derivatives of 2,5-diazabicyclo[2.2.2]octane have been designed as conformationally restricted ligands to probe the bioactive conformations required for receptor affinity. researchgate.netrsc.org In one study, a series of stereoisomeric 2,5-diazabicyclo[2.2.2]octanes were synthesized and their binding to the σ₁ receptor was analyzed using molecular dynamics simulations based on a 3D homology model of the receptor. researchgate.net The results showed a good correlation between the calculated free binding energies and the experimentally determined receptor affinities. researchgate.net

For κ-opioid receptor (KOR) agonists, the dihedral angle of the ethylenediamine (B42938) pharmacophore is believed to be critical for affinity. rsc.org Computational studies on KOR agonists incorporating the 2,5-diazabicyclo[2.2.2]octane scaffold have explored this relationship. Unexpectedly, a highly potent agonist, (S,R,S)-16a, was found to adopt a dihedral angle of about 160°, which significantly differs from the preferred angle of more flexible agonists. rsc.org This finding, enabled by computational analysis, highlights the complex nature of ligand-receptor interactions and the predictive power of molecular modeling.

Table 2: Receptor Affinity Data for a Representative 2,5-Diazabicyclo[2.2.2]octane-based KOR Agonist

| Compound | KOR Kᵢ (nM) | MOR Selectivity (fold) | DOR Selectivity (fold) | KOR Functional Assay EC₅₀ (nM) |

|---|---|---|---|---|

| (S,R,S)-16a | 31 | 8 | 5 | 240 (full agonist) |

Data from a study on stereoselective KOR agonists. rsc.org

Prediction of Conformational Energetics and Stability

The rigid bicyclic structure of the 2,5-diazabicyclo[2.2.2]octane system significantly reduces its conformational flexibility. This rigidity is advantageous for designing receptor ligands, as it can lead to more potent binding due to favorable entropic factors. researchgate.net However, this rigidity also introduces significant ring strain.

Computational studies have quantified the high energy and strain of the bicyclo[2.2.2]octane system. For example, during the synthesis of a bicyclic mixed acetal (B89532) with this scaffold, the low yield was attributed to the high strain energy of the system and the reduced conformational flexibility of the acetate (B1210297) side chain involved in the cyclization. researchgate.net

The stability of different stereoisomers and conformers can be predicted using computational methods. DFT calculations have been employed to assess the feasibility of various reaction pathways and the relative stability of intermediates and products. acs.orgnih.gov For instance, in the formation of 2,5-diazabicyclo[2.2.2]octanes via the rearrangement of 3,8-diazabicyclo[3.2.1]octanes, DFT calculations at the B3LYP/6-31G(d) level were used to evaluate the mechanism and energetics of the skeletal rearrangement. acs.orgnih.gov The absolute configuration of enantiomers, such as (1R,4R)-(–)-1, a dione-dicarboxylic acid derivative, has been established through a combination of synthesis, resolution, and X-ray crystallography, which provides an experimental anchor for computational models. rsc.org

Computational Support for Proposed Reaction Mechanisms and Transition States

Quantum chemical calculations are instrumental in elucidating complex reaction mechanisms that are difficult to probe experimentally. The formation of the 2,5-diazabicyclo[2.2.2]octane ring system has been the subject of such computational investigations.

One key reaction is the Dieckmann-analogous cyclization. The high diastereoselectivity observed in this reaction is explained by the formation of a six-membered Na⁺-chelate as a key intermediate, a hypothesis supported by computational modeling of the transition state. researchgate.net

Another significant pathway is the conversion of 3,8-diazabicyclo[3.2.1]octanes into the more strained 2,5-diazabicyclo[2.2.2]octane system via a Wagner–Meerwein type rearrangement. acs.orgnih.gov DFT calculations have been used to map the potential energy surface of this transformation. These studies concluded that the formation of the 2,5-diazabicyclo[2.2.2]octane is part of a domino process that can involve an initial 1,3-dipolar cycloaddition followed by this skeletal rearrangement. acs.orgnih.gov The calculations help to rationalize why certain starting materials yield the [3.2.1] system while others favor the formation of the [2.2.2] product. acs.org

Role As a Structural Scaffold in Receptor Targeted Ligand Design Preclinical/in Vitro Focus

Design Principles for Conformationally Constrained Pharmacophores

The fundamental design principle behind using the 2,5-diazabicyclo[2.2.2]octane scaffold is to enforce a specific three-dimensional arrangement of pharmacophoric elements. researchgate.net By incorporating a key pharmacophore, such as an ethylenediamine (B42938) moiety, into this rigid bicyclic system, the dihedral angles and relative positions of nitrogen atoms become fixed. researchgate.net This strategy is employed to mimic the bioactive conformation of more flexible, potent ligands. researchgate.net

For instance, in the development of kappa opioid receptor (KOR) agonists, the ethylenediamine pharmacophore is crucial for activity. By embedding this feature within the 2,5-diazabicyclo[2.2.2]octane core, researchers can create ligands with a defined N-C-C-N dihedral angle, which is hypothesized to be critical for potent KOR agonism. researchgate.net The synthesis of these rigid analogues allows for the systematic exploration of the conformational space required for receptor activation. A key synthetic strategy to create this scaffold involves a Dieckmann-analogous cyclization, which can diastereoselectively produce the desired bicyclic system. researchgate.netresearchgate.net This approach allows for the creation of complex structures where substituents can be precisely placed to probe interactions with the receptor binding pocket. researchgate.net

Structure-Activity Relationship (SAR) Studies in vitro

In vitro structure-activity relationship (SAR) studies are crucial for optimizing ligands built upon the 2,5-diazabicyclo[2.2.2]octane scaffold. These studies systematically alter the structure of the parent compound and assess the impact on its biological activity, providing insights into the molecular interactions governing ligand-receptor recognition.

The affinity and selectivity of ligands derived from the 2,5-diazabicyclo[2.2.2]octane scaffold are highly sensitive to both the nature and stereochemistry of its substituents. Research on KOR agonists has shown that modifications to the arylacetamide group and the amine moieties within and outside the core pharmacophore can fine-tune physicochemical and pharmacological properties. acs.org

For example, in a series of 2,5-diazabicyclo[2.2.2]octanes bearing a pyrrolidino moiety, the orientation of this group significantly impacts KOR affinity. Derivatives with the pyrrolidine (B122466) ring oriented towards the N-5 position of the bicyclic core showed higher affinity. researchgate.net Specifically, the 2,5-dibenzyl substituted derivatives demonstrated notable KOR affinity. researchgate.net Furthermore, these conformationally restricted ligands exhibit high selectivity over other opioid receptors (μ and δ) and sigma (σ1 and σ2) receptors. researchgate.netacs.org The rigid scaffold helps to minimize off-target binding by locking the molecule into a conformation that is favorable for the intended target but not for others. Interestingly, altering the configuration of potent KOR agonists based on this scaffold can lead to a dramatic shift in selectivity, producing potent and selective ligands for the σ1 receptor instead. researchgate.net

Stereochemistry is a critical determinant of the in vitro pharmacological activity of 2,5-diazabicyclo[2.2.2]octane derivatives. The spatial arrangement of substituents dictates how the ligand fits into the chiral environment of the receptor's binding site.

In the development of KOR agonists, the stereoselective synthesis of these bicyclic compounds is paramount. For derivatives with a pyrrolidino substituent at the 7-position, the stereochemistry at the bridgehead carbons (C1 and C4) and at the substituted carbon (C7) influences KOR binding affinity. The (S,R,S)-configured isomer, (S,R,S)-16a, displayed a high KOR affinity (Ki = 31 nM), which was unexpected because its pharmacophoric ethylenediamine system has a dihedral angle of approximately 160°, differing significantly from the preferred conformation of flexible KOR agonists. researchgate.net This highlights how the rigid scaffold can enforce a binding mode that might not be the lowest energy conformation for a flexible counterpart. Its enantiomer, (R,S,R)-16a, also showed good affinity (Ki = 74 nM), demonstrating the importance of the specific stereochemical arrangement for potent receptor interaction. researchgate.net

Applications in Kappa Opioid Receptor (KOR) Agonist Development

The 2,5-diazabicyclo[2.2.2]octane scaffold has been successfully applied in the design of novel KOR agonists, aiming to achieve high potency and selectivity, often with a focus on peripherally restricted action to avoid central nervous system side effects. researchgate.netacs.org

Ligands incorporating the 2,5-diazabicyclo[2.2.2]octane scaffold have been profiled extensively in vitro to determine their binding characteristics at various receptors. These studies typically use radioligand binding assays with membrane preparations from cells expressing the target receptors.

Compounds based on this scaffold have demonstrated single-digit nanomolar to subnanomolar affinity for the KOR. acs.org For example, the dibenzyl-substituted derivative (S,R,S)-16a has a KOR binding affinity (Ki) of 31 nM. researchgate.net These ligands generally show high selectivity against other opioid receptors, such as the μ-opioid receptor (MOR) and δ-opioid receptor (DOR), as well as against σ1 and σ2 receptors. researchgate.netacs.org The selectivity is a key advantage conferred by the conformationally restricted nature of the bicyclic core.

Table 1: In Vitro Receptor Binding Affinities (Ki, nM) of Representative 2,5-Diazabicyclo[2.2.2]octane Derivatives

This table presents data for compounds featuring the core scaffold, illustrating the impact of stereochemistry on receptor affinity and selectivity.

| Compound | Configuration | KOR (Kᵢ, nM) | MOR (Selectivity Ratio) | DOR (Selectivity Ratio) |

| (S,R,S)-16a | S,R,S | 31 | 8-fold | 5-fold |

| (R,S,R)-16a | R,S,R | 74 | - | - |

| Data sourced from scientific literature. researchgate.net The selectivity ratio indicates how many times more selective the compound is for KOR over the other receptor types. |

To determine the functional activity of these novel ligands, G protein activation assays, such as the [³⁵S]GTPγS binding assay, are employed. This assay measures the ligand's ability to activate the receptor and stimulate the binding of [³⁵S]GTPγS to G proteins, a hallmark of G protein-coupled receptor (GPCR) agonism.

Derivatives of 2,5-diazabicyclo[2.2.2]octane have been confirmed as full KOR agonists in the [³⁵S]GTPγS assay. researchgate.netacs.org For instance, compound (S,R,S)-16a was found to be a full agonist at the KOR with an EC₅₀ value of 240 nM. researchgate.net Similarly, related conformationally restricted KOR agonists based on the decahydroquinoxaline (B1602541) scaffold, which also incorporates a rigid cyclic diamine structure, show full agonistic activity in this assay. acs.org This demonstrates that the rigid scaffold not only confers high binding affinity but also effectively induces the conformational changes in the receptor necessary for signal transduction.

Table 2: In Vitro Functional Agonist Activity of a 2,5-Diazabicyclo[2.2.2]octane-based KOR Agonist

This table shows the functional potency of a representative compound at the kappa opioid receptor.

| Compound | Assay | Receptor | Activity | EC₅₀ (nM) |

| (S,R,S)-16a | [³⁵S]GTPγS | KOR | Full Agonist | 240 |

| Data sourced from scientific literature. researchgate.net EC₅₀ is the concentration of the agonist that provokes a response halfway between the baseline and maximum response. |

Applications in Sigma Receptor Ligand Research

The rigid (1R,4R)-2,5-diazabicyclo[2.2.2]octane scaffold has emerged as a valuable structural motif in the design of ligands targeting sigma receptors. The conformational constraint imposed by this bicyclic system is a key strategy in medicinal chemistry to enhance binding affinity and selectivity for specific receptor targets. units.itnih.gov By reducing the entropic penalty upon binding to a receptor, such rigid structures can lead to more potent and selective ligands compared to their flexible acyclic or monocyclic counterparts. units.it

Affinity for Sigma-1 and Sigma-2 Receptor Subtypes

Derivatives of 2,5-diazabicyclo[2.2.2]octane have been synthesized and evaluated for their binding affinity at both sigma-1 (σ₁) and sigma-2 (σ₂) receptor subtypes. Research has demonstrated that modifications to the substituents on the nitrogen atoms of the diazabicyclic core significantly influence the affinity for these receptors.

For instance, a series of stereoisomeric 2,5-diazabicyclo[2.2.2]octanes were prepared and their σ₁ affinity was assessed using membrane preparations from both animal and human sources. researchgate.net One such derivative, a benzyl (B1604629) ether, was identified as a potent and selective σ₁ receptor ligand with a Kᵢ value of 47 nM. Another compound, an alcohol derivative, displayed only moderate affinity for both sigma receptor subtypes. In a separate study, the introduction of a double bond within a related bicyclic system, which reduces the flexibility and size of the bridge, was found to improve interaction with the σ₁ receptor, resulting in a potent ligand with a Kᵢ value of 7.5 nM. nih.govresearchgate.net

The affinity of these compounds is often determined through competitive radioligand binding assays. nih.gov For the σ₁ receptor, ³H-pentazocine is commonly used, while [³H]1,3-di-o-tolylguanidine ([³H]DTG) in the presence of (+)-pentazocine (to block the σ₁ sites) is used for the σ₂ receptor. nih.gov

Table 1: Sigma Receptor Affinity of Selected 2,5-Diazabicyclo[2.2.2]octane Derivatives and Related Compounds

| Compound | σ₁ Receptor Kᵢ (nM) | σ₂ Receptor Kᵢ (nM) | Selectivity (σ₂/σ₁) |

| Benzyl ether derivative of 2,5-diazabicyclo[2.2.2]octane | 47 | Not specified | Selective for σ₁ |

| Alcohol derivative of 2,5-diazabicyclo[2.2.2]octane | Moderate affinity | Moderate affinity | Not selective |

| Alkene derivative (27) | 7.5 | Not specified | Potent σ₁ ligand |

| (S,R,S)-16a | 31 (for KOR) | High selectivity over σ₁/σ₂ | Highly selective KOR agonist |

Strategies for Designing Subtype-Selective Ligands

Achieving selectivity between the sigma-1 and sigma-2 receptor subtypes is a primary goal in the design of new ligands, as these subtypes often mediate different physiological and pathological effects. The rigid 2,5-diazabicyclo[2.2.2]octane scaffold provides a fixed platform upon which systematic structural modifications can be made to tune selectivity.

One key strategy involves the principle of conformational restriction. units.it By locking the pharmacophoric elements in a specific orientation, the ligand can be tailored to fit the unique topology of one receptor's binding site over the other. The development of stereoisomeric sets of 2,5-diazabicyclo[2.2.2]octanes allows for a detailed exploration of the stereochemical requirements of the sigma receptor binding sites. researchgate.netresearchgate.net

Another approach is the strategic modification of substituents on the scaffold. For example, structural alterations on a known σ₁ receptor ligand were undertaken with the aim of shifting selectivity towards the σ₂ receptor for potential application as anticancer agents. nih.gov Even modest structural changes can lead to significant shifts in σ₁/σ₂ selectivity. nih.gov For example, introducing specific electron-withdrawing groups, such as fluorine, chlorine, or trifluoromethyl, on an aryloxymethyl group attached to an isoxazole (B147169) ring in a related series of compounds, was explored to modulate selectivity. nih.gov

Furthermore, the design of ligands can be guided by pharmacophore models developed for each subtype. acs.org These models outline the essential chemical features and their spatial arrangement required for high-affinity binding. By designing (1R,4R)-2,5-diazabicyclo[2.2.2]octane derivatives that conform to the pharmacophore of one subtype while sterically or electronically clashing with the other, subtype selectivity can be engineered. For instance, pharmacophore models for σ₁ ligands typically include a positive ionizable feature and two hydrophobic regions at specific distances. acs.org Designing derivatives of the diazabicyclo[2.2.2]octane scaffold to match these spatial requirements can lead to potent and selective σ₁ ligands.

Biosynthetic Pathways and Enzymatic Transformations Involving 2,5 Diazabicyclo 2.2.2 Octane Architectures

Natural Occurrence within Fungal Prenylated Indole (B1671886) Alkaloids (PIAs)

The 2,5-diazabicyclo[2.2.2]octane scaffold is a hallmark of a large family of prenylated indole alkaloids (PIAs) isolated primarily from fungal species of the genera Aspergillus, Penicillium, and Malbranchea. dtu.dkresearchgate.net These structurally diverse secondary metabolites are biosynthetically derived from tryptophan, a cyclic amino acid (like proline or its derivatives), and one or two isoprene (B109036) units. dtu.dk

These alkaloids are broadly categorized into two main types based on the oxidation state of their piperazine (B1678402) ring:

Diketopiperazines (DKPs) : These compounds, such as stephacidin A, notoamide B, and brevianamide (B1173143) A, feature two carbonyl groups in the piperazine ring. nih.gov

Monoketopiperazines (MKPs) : This subclass includes compounds like malbrancheamide, paraherquamide (B22789) A, and chrysogenamide A, which possess a single carbonyl group in the piperazine ring. nih.gov

The presence of the bicyclo[2.2.2]diazaoctane core imparts significant structural rigidity and complexity, contributing to the diverse and potent biological activities observed in these families of natural products, which range from anthelmintic to cytotoxic properties. dtu.dknih.gov

Enzymatic Ring Deconstruction Mechanisms of the Bridged System

While the formation of the 2,5-diazabicyclo[2.2.2]octane ring is a key biosynthetic step, its subsequent cleavage represents a critical pathway divergence, leading to another distinct class of pentacyclic alkaloids. The amide bond within this bridged system is notably stable due to resonance energy, making its enzymatic cleavage a significant biochemical challenge and discovery. nih.gov

Recent research has unveiled a unique enzymatic mechanism for the deconstruction of the 2,5-diazabicyclo[2.2.2]octane ring system. nih.gov This transformation is catalyzed by a specialized fungal cytochrome P450 (P450) enzyme. nih.govnih.govresearchgate.net This enzyme performs a remarkable reaction, initiating the cleavage of the robust amide bond within the bicyclic core. nih.govresearchgate.net The cleavage of the amide bond is followed by a decarboxylation event. nih.govresearchgate.net This two-step process effectively dismantles the bridged system and forges a new 6/5/5/6/6 pentacyclic scaffold, as observed in the biosynthesis of 21R-citrinadin A. nih.govnih.gov This discovery highlights a novel strategy for breaking stable amide bonds in nature and expands the known catalytic capabilities of P450 enzymes. nih.govacs.org

The key enzyme responsible for this ring deconstruction was identified as CtdY through a combination of gene deletion, heterologous expression, and in vitro biochemical analyses. nih.govnih.govresearchgate.net CtdY was discovered within the biosynthetic gene cluster (ctd) for 21R-citrinadin A in the fungus Penicillium citrinum. nih.gov

To pinpoint its function, researchers created a mutant strain (ΔctdY) in which the gene for CtdY was deleted. nih.gov This mutant was unable to produce the final pentacyclic product, 21R-citrinadin A. Instead, it accumulated an intermediate metabolite that was shown by NMR spectroscopy to still possess the intact 2,5-diazabicyclo[2.2.2]octane moiety. nih.gov This finding provided conclusive evidence that CtdY is the crucial enzyme that catalyzes the deconstruction of the bicyclic ring system. nih.gov The elucidation of CtdY's function provides a deeper understanding of how pathway divergence is achieved in PIA biosynthesis, creating greater molecular diversity from a common precursor. nih.govresearchgate.net

Role of Diels-Alderases in the Stereocontrolled Construction of Bicyclic Scaffolds

The formation of the 2,5-diazabicyclo[2.2.2]octane core itself is a masterpiece of enzymatic control. The key transformation is believed to be an intramolecular hetero-Diels-Alder [4+2] cycloaddition. dtu.dknih.gov This reaction involves a dipeptide precursor, typically made by nonribosomal peptide synthetases (NRPSs), which undergoes reverse prenylation on the indole moiety. nih.gov This creates a reactive intermediate containing an azadiene (the diene) and a dienophile (the isoprene unit). nih.gov

The subsequent intramolecular cycloaddition forms the characteristic bridged bicyclic system. While this reaction can occur spontaneously, enzymes known as Diels-Alderases are proposed to catalyze the reaction and, critically, to strictly control the stereochemistry of the resulting product. nih.govnih.gov The existence of natural products with defined stereochemical configurations at the bridgehead carbons strongly suggests that the cyclization is an enzyme-catalyzed process. nih.gov The identification of enzymes capable of catalyzing Diels-Alder reactions has been a significant area of research, and the enzymes involved in PIA biosynthesis are key examples that demonstrate how nature achieves this powerful synthetic transformation. nih.govnih.govrsc.org

Genetic and Biochemical Elucidation of Relevant Biosynthetic Gene Clusters (BGCs)

The genetic blueprints for the production of these complex alkaloids are encoded in biosynthetic gene clusters (BGCs). rsc.org The elucidation of these BGCs has been fundamental to understanding the enzymatic steps involved. For example, the BGC for 21R-citrinadin A (ctd) in P. citrinum was identified and found to contain 21 genes. nih.gov

Systematic gene inactivation studies within the ctd cluster were instrumental in assigning functions to the encoded enzymes. nih.gov Knocking out genes for various oxidoreductases, such as ctdV, ctdJ, and ctdG, led to the accumulation of different pathway intermediates, allowing their roles in late-stage hydroxylation and oxidation reactions to be determined. nih.gov Crucially, the deletion of the P450-encoding gene ctdY confirmed its role in the pivotal ring-deconstruction step. nih.gov

Similarly, genome mining and sequencing have led to the identification of the BGCs responsible for the biosynthesis of other related alkaloids, including stephacidins, notoamides, and malbrancheamides. acs.orgacs.org These clusters typically contain genes for a nonribosomal peptide synthetase (NRPS) to assemble the peptide core, prenyltransferases to add the isoprene units, the Diels-Alderase for cyclization, and a suite of tailoring enzymes (like P450s and oxidoreductases) that generate the final structural diversity. nih.govacs.orgacs.org

Emerging Research Avenues and Future Directions for 1r,4r 2,5 Diazabicyclo 2.2.2 Octane

Development of Novel and More Efficient Stereoselective Synthetic Routes

The biological activity of 2,5-diazabicyclo[2.2.2]octane derivatives is intrinsically linked to their stereochemistry. Consequently, the development of efficient and highly stereoselective synthetic methods is a primary focus of current research. A key challenge lies in the inherent strain of the bicyclo[2.2.2]octane system, which can complicate cyclization steps.

A significant breakthrough has been the application of a Dieckmann-analogous cyclization. researchgate.netrsc.org This strategy typically starts from readily available chiral precursors like (S)- or (R)-aspartate. nih.govacs.org The synthesis involves creating a piperazinedione intermediate with an acetate (B1210297) side chain. researchgate.netpublish.csiro.au A crucial step is the deprotonation with a strong base, such as lithium hexamethyldisilazane (B44280) (LiHMDS), followed by trapping the resulting hemiketal anion with an agent like trimethylsilyl (B98337) chloride (Me₃SiCl). researchgate.netacs.org This trapping is essential because the high energy and strain of the bicyclo[2.2.2]octane product prevent it from forming a stabilized anion, which is the driving force in a standard Dieckmann condensation. researchgate.net

Researchers have noted that the yield for creating the bicyclo[2.2.2]octane system is lower compared to analogous syntheses of less strained systems like 6,8-diazabicyclo[3.2.2]nonanes. researchgate.net This is attributed to the increased ring strain and the reduced conformational flexibility of the shorter acetate side chain required for the cyclization. researchgate.net Despite this, the high diastereoselectivity of the reaction, guided by the formation of a six-membered sodium-chelate intermediate, makes it a valuable route. researchgate.netpublish.csiro.au

Future research will likely focus on optimizing these routes to improve yields, exploring alternative chiral starting materials, and developing new catalytic methods to overcome the energetic barriers associated with the formation of this strained bicyclic system. The resolution of racemic mixtures, for instance via diastereomeric salts with a chiral amine, represents an alternative but potentially less efficient approach to accessing the pure enantiomers. rsc.org

Advanced Computational Approaches for Precise Structure-Function Prediction

To unlock the full potential of the (1R,4R)-2,5-diazabicyclo[2.2.2]octane scaffold, a deep understanding of its structure-function relationships is essential. Advanced computational modeling is proving to be an indispensable tool in this endeavor.

Quantum-chemical calculations, such as Density Functional Theory (DFT), are also applied to understand the electronic properties and vibrational spectra of the related 1,4-diazabicyclo[2.2.2]octane (DABCO), which can inform the study of its isomers. researchgate.net These computational methods help in designing new derivatives with enhanced affinity and selectivity for specific biological targets. By predicting how structural modifications will affect binding, computational chemistry accelerates the design-build-test-learn cycle, making the discovery process more efficient and cost-effective.

Future work will involve the use of more sophisticated computational techniques, including enhanced sampling methods in MD simulations and machine learning algorithms, to more accurately predict binding kinetics and allosteric modulation, further guiding the rational design of novel therapeutics based on this unique scaffold.

Exploration of New Biological Targets and Pharmacological Modalities

The rigid conformation of the (1R,4R)-2,5-diazabicyclo[2.2.2]octane core makes it an excellent platform for developing ligands with high receptor selectivity. Research has already established its value in targeting specific receptors, and the exploration of new biological activities is a vibrant area of investigation.

Sigma-1 (σ₁) Receptor Antagonists: A significant body of research has focused on derivatives of 2,5-diazabicyclo[2.2.2]octane as ligands for the σ₁ receptor, which is implicated in various central nervous system disorders and cancer. researchgate.netacs.org Studies have shown that these conformationally restricted compounds can act as potent σ₁ receptor antagonists. nih.govunits.it Their antagonist activity has been linked to the induction of apoptosis in human tumor cell lines, such as A427 lung carcinoma, suggesting potential applications as novel anticancer agents. nih.govacs.org

Kappa-Opioid Receptor (KOR) Agonists: The scaffold has also been used to design conformationally restricted KOR agonists. rsc.orgresearchgate.net The ethylenediamine (B42938) pharmacophore is a key feature of many KOR agonists, and its conformation is believed to influence receptor affinity. By incorporating this pharmacophore into the rigid 2,5-diazabicyclo[2.2.2]octane framework, researchers can study the impact of a fixed dihedral angle on KOR affinity and activity. rsc.org Unexpectedly, certain derivatives showed high KOR affinity even with a dihedral angle significantly different from that of flexible, potent agonists, providing new insights for the design of next-generation analgesics. rsc.orgresearchgate.net

Natural Product Biosynthesis: The 2,5-diazabicyclo[2.2.2]octane core is a structural motif found in various fungal prenylated indole (B1671886) alkaloids with diverse biological activities. nih.gov Recent studies have identified a unique fungal P450 enzyme that deconstructs this ring system, representing a key divergent step in the biosynthesis of complex pentacyclic alkaloids. nih.gov Understanding these biosynthetic pathways could open doors to biocatalytic methods for producing novel bioactive compounds.

Future explorations will likely extend to other receptor families and ion channels, leveraging the scaffold's rigidity to achieve selectivity that is often difficult to obtain with more flexible molecules.

Potential Applications as Chiral Auxiliaries or Organocatalysts in Asymmetric Synthesis

While much of the focus has been on the synthesis and biological activity of (1R,4R)-2,5-diazabicyclo[2.2.2]octane derivatives, an emerging area of interest is their use as tools in asymmetric synthesis. The inherent chirality, rigidity, and presence of two modifiable nitrogen atoms make this scaffold a promising candidate for development as a chiral auxiliary or organocatalyst.

The achiral parent, 1,4-diazabicyclo[2.2.2]octane (DABCO), is widely used as a nucleophilic organocatalyst in a vast array of organic reactions. eurjchem.combenthamdirect.com Its success highlights the potential of its chiral C₂-symmetric counterpart, (1R,4R)-2,5-diazabicyclo[2.2.2]octane, to catalyze similar reactions stereoselectively.

Research into the closely related cis-2,5-diaminobicyclo[2.2.2]octane scaffold has demonstrated the viability of this concept. nih.gov This diamine, synthesized in enantiopure form, has been used to create chiral "salen" ligands. The resulting metal complexes have proven to be excellent catalysts for asymmetric reactions, including cyclopropanation and Henry (nitroaldol) condensations, affording products with high enantioselectivity. nih.gov A key feature of this system is that the rigid bicyclic backbone creates a well-defined chiral environment, allowing for predictable stereochemical outcomes. nih.gov

Given these results, the (1R,4R)-2,5-diazabicyclo[2.2.2]octane framework represents a significant, yet largely untapped, resource for the development of new organocatalysts and chiral ligands. Future research is expected to focus on:

Synthesizing derivatives of (1R,4R)-2,5-diazabicyclo[2.2.2]octane specifically designed for catalytic applications.

Evaluating their effectiveness in classic organocatalytic reactions, such as Michael additions, aldol (B89426) reactions, and Baylis-Hillman reactions.

Utilizing the diamine structure to form novel chiral ligands for transition-metal-catalyzed asymmetric transformations.

The development of such catalysts would add a valuable new tool to the field of asymmetric synthesis, enabling the efficient and stereocontrolled production of other valuable chiral molecules.

Data Tables

Table 1: Selected Synthetic Routes to 2,5-Diazabicyclo[2.2.2]octane Derivatives

| Starting Material | Key Reaction Step | Product Type | Reference(s) |

| (S)- or (R)-Aspartate | Dieckmann-analogous cyclization | Stereoisomeric 2,5-diazabicyclo[2.2.2]octanes | researchgate.net, nih.gov, acs.org |

| Racemic Diacid | Resolution via diastereomeric salts | (1R,4R)-(-)-2,5-Diazabicyclo[2.2.2]octane-3,6-dione-1,4-dicarboxylic acid | rsc.org |

| Substituted Piperazine (B1678402) | Intramolecular addition at sulfinylimine (failed) | Acyclic products | rsc.org |

| Substituted Piperazine | Dieckmann-analogous cyclization | KOR agonist precursors | rsc.org, researchgate.net |

Table 2: Biological Targets and Activities of (1R,4R)-2,5-Diazabicyclo[2.2.2]octane Derivatives

| Derivative Type | Biological Target | Observed Activity | Potential Application | Reference(s) |

| Substituted 2,5-diazabicyclo[2.2.2]octanes | Sigma-1 (σ₁) Receptor | Antagonism, induction of apoptosis | Anticancer, CNS disorders | nih.gov, units.it, acs.org |

| Pyrrolidino-substituted 2,5-diazabicyclo[2.2.2]octanes | Kappa-Opioid Receptor (KOR) | Agonism (full) | Analgesics | rsc.org, researchgate.net |

| Natural Product Precursor | Fungal P450 Enzyme | Ring deconstruction | Biosynthesis of complex alkaloids | nih.gov |

Q & A

Q. What experimental techniques are critical for characterizing the structure of (1R,4R)-2,5-Diazabicyclo[2.2.2]octane and its derivatives?

Key techniques include:

- NMR Spectroscopy : Protonation states significantly alter spectral features. For example, the dihydrochloride salt of 2,5-Diazabicyclo[2.2.2]octane shows distinct signals (δ 2.20–4.05 ppm) in D₂O, with shifts observed upon basification (δ 2.25–3.53 ppm) due to changes in hydrogen bonding and ring dynamics .

- X-ray Crystallography : Resolves stereochemistry and intermolecular interactions, as seen in studies of Dabco-derived ferroelectrics and novel sulfur-containing analogs .

- Atomic Force Microscopy (AFM) : Used to analyze surface morphology of thin films, revealing 1D branched and 2D layered nanostructures in copper complexes .

Q. How can researchers design synthetic routes for enantiopure derivatives of (1R,4R)-2,5-Diazabicyclo[2.2.2]octane?

Enantioselective synthesis often involves:

- Chiral Auxiliaries : Use of tert-butyl carbamate (Boc) groups to protect amines, enabling stereocontrol during ring formation (e.g., tert-butyl (1R,4R)-2,5-diazabicyclo[2.2.2]octane-2-carboxylate) .

- Catalytic Asymmetric Methods : Proline-catalyzed aldol reactions or phase-transfer catalysts derived from natural amino acids to induce chirality .

Advanced Research Questions

Q. What mechanisms govern the interaction of (1R,4R)-2,5-Diazabicyclo[2.2.2]octane with transition metal salts in different solvents?

- Electrostatic vs. Donor-Acceptor Interactions : In methanol, interactions with CuBr₂ are primarily electrostatic, while in surfactant systems (e.g., CTAB), donor-acceptor mechanisms dominate, as shown by surface tension, conductivity, and fluorescence spectroscopy .

- Solvent-Dependent Behavior : Methanol stabilizes green-colored Cu(II) complexes, whereas CTAB-based systems exhibit time-dependent color changes due to redox processes .

Q. How can structural modifications of (1R,4R)-2,5-Diazabicyclo[2.2.2]octane enhance its utility in materials science?

- Ferroelectric Materials : Substitution with methyl groups (e.g., N-methyl-1,4-diazoniabicyclo[2.2.2]octane) creates high-Tc enantiomeric ferroelectrics, as demonstrated in perovskite structures .

- Sulfur-Containing Analogs : Introducing thia groups (e.g., 2-thia-5-azabicyclo[2.2.2]octane) modifies electronic properties and enables novel supramolecular architectures .

Q. What advanced analytical methods resolve contradictions in data on hydrogen bonding and proton transfer in (1R,4R)-2,5-Diazabicyclo[2.2.2]octane complexes?

Q. How does stereochemistry influence the catalytic activity of (1R,4R)-2,5-Diazabicyclo[2.2.2]octane derivatives?

- Chiral Environment : Enantiopure derivatives (e.g., (1S,2S,4S,5S)-2,5-bis(phenylmethyl) analogs) act as asymmetric catalysts in Henry reactions, achieving high enantiomeric excess (ee) via steric and electronic control .

- Comparison with DABCO : Unlike unsubstituted DABCO, methylated variants exhibit enhanced nucleophilicity and selectivity in polymerization reactions .

Methodological Considerations

Q. How should researchers address discrepancies in spectral data for protonated vs. deprotonated forms of (1R,4R)-2,5-Diazabicyclo[2.2.2]octane?

- Controlled pH Studies : Adjust pH systematically (e.g., using NH₄OH) and monitor NMR shifts to correlate protonation states with spectral changes .

- Dynamic NMR Experiments : Analyze line broadening to assess ring inversion dynamics and hydrogen-bonding stability .

Q. What strategies optimize the synthesis of air- or moisture-sensitive derivatives?

- Inert Atmosphere Techniques : Use Schlenk lines or gloveboxes for reactions involving hygroscopic intermediates (e.g., tert-butyl-protected amines) .

- Protective Group Chemistry : Employ Boc or Fmoc groups to stabilize reactive amines during multi-step syntheses .

Emerging Applications

Q. Can (1R,4R)-2,5-Diazabicyclo[2.2.2]octane derivatives serve as templates for organic-inorganic hybrid materials?

- Perovskite Ferroelectrics : Dabco-based cations (e.g., [MeHdabco]⁺) template iodide perovskites with high phase-transition temperatures (Tc > 400 K), enabling energy storage applications .

- Nanostructured Films : Self-assembly with metal salts produces films with tunable conductivity and photoluminescence, relevant for optoelectronics .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.